Squarylium dye III

Description

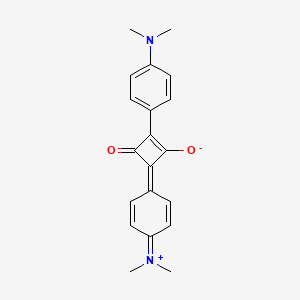

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-[4-(dimethylamino)phenyl]-4-(4-dimethylazaniumylidenecyclohexa-2,5-dien-1-ylidene)-3-oxocyclobuten-1-olate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N2O2/c1-21(2)15-9-5-13(6-10-15)17-19(23)18(20(17)24)14-7-11-16(12-8-14)22(3)4/h5-12H,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HERJDZWHZQOZLU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)C2=C(C(=C3C=CC(=[N+](C)C)C=C3)C2=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60401337 | |

| Record name | F0712-0056 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60401337 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

320.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13458-60-1, 43134-09-4 | |

| Record name | NSC125878 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=125878 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | F0712-0056 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60401337 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-Bis[4-(dimethylamino)phenyl]-2,4-dihydroxycyclobutenediylium dihydroxide, bis(inner salt) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Unveiling the Optical Fingerprint: A Technical Guide to the Photophysical Properties of Squarylium Dye III

For Immediate Release

[City, State] – [Date] – Squarylium dyes, a class of organic molecules renowned for their sharp and intense absorption and emission profiles in the red to near-infrared (NIR) region, are pivotal in the advancement of biomedical imaging and diagnostics. This technical guide focuses on the core photophysical characteristics of a prominent member of this family, Squarylium dye III, offering a comprehensive resource for researchers, scientists, and professionals in drug development.

This compound is distinguished by its central squaric acid core flanked by two anilino-derived donor groups. This zwitterionic and resonant structure is the primary determinant of its remarkable optical properties, including high molar absorptivity and significant fluorescence quantum yield.[1] These attributes make it an excellent candidate for applications requiring bright, stable fluorescent probes.

Quantitative Photophysical Data

The essential photophysical parameters of this compound, primarily determined in dichloromethane (CH₂Cl₂), are summarized below. These values represent the foundational data for any application employing this fluorophore.

| Photophysical Property | Value | Solvent |

| Absorption Maximum (λabs) | ~630 nm | Dichloromethane |

| Emission Maximum (λem) | ~650 nm | Dichloromethane |

| Molar Extinction Coefficient (ε) | 309,000 cm-1M-1 at 627.3 nm | Dichloromethane |

| Fluorescence Quantum Yield (ΦF) | ~0.65 | Dichloromethane |

| Stokes Shift | ~20 nm | Dichloromethane |

Experimental Methodologies

The characterization of the photophysical properties of this compound relies on standard spectroscopic techniques. The following protocols outline the detailed procedures for acquiring the data presented above.

UV-Visible Absorption Spectroscopy

This experiment determines the wavelength at which the dye absorbs light most strongly (λabs) and its molar extinction coefficient (ε).

Instrumentation:

-

Dual-beam UV-Visible spectrophotometer (e.g., Cary 3)

Protocol:

-

Sample Preparation: Prepare a stock solution of this compound in dichloromethane of a known concentration (e.g., 1 mM). From this stock, prepare a series of dilutions in the micromolar range.

-

Baseline Correction: Fill a quartz cuvette with dichloromethane and record a baseline spectrum. This will be subtracted from the sample spectra to correct for solvent absorption.

-

Spectral Acquisition:

-

Rinse the cuvette with the most dilute sample solution before filling it.

-

Place the cuvette in the sample holder of the spectrophotometer.

-

Scan a wavelength range that brackets the expected absorption maximum (e.g., 400 nm to 800 nm).

-

Set the spectral bandwidth to 1.0 nm, the signal averaging time to 0.133 seconds, and the data interval to 0.25 nm.[2]

-

-

Data Analysis:

-

Identify the wavelength of maximum absorbance (λabs).

-

Using the Beer-Lambert law (A = εcl), where A is the absorbance at λabs, c is the molar concentration, and l is the path length of the cuvette (typically 1 cm), calculate the molar extinction coefficient (ε). To ensure accuracy, this should be done for a concentration where the absorbance is less than 0.1 to avoid inner filter effects.[2]

-

Fluorescence Emission Spectroscopy

This experiment identifies the wavelength at which the dye emits light most intensely (λem) upon excitation.

Instrumentation:

-

Fluorometer (e.g., Spex FluoroMax)

Protocol:

-

Sample Preparation: Use a dilute solution of this compound in dichloromethane with an absorbance of less than 0.1 at the excitation wavelength to minimize inner filter effects.[2]

-

Instrument Setup:

-

Spectral Acquisition:

-

Record the fluorescence emission spectrum over a wavelength range longer than the excitation wavelength (e.g., 640 nm to 800 nm).

-

Set the data interval (e.g., 0.5 nm) and integration time (e.g., 2.0 seconds).[2]

-

-

Data Correction and Analysis:

-

Subtract the dark counts from the recorded spectrum.

-

Correct the spectrum for the wavelength-dependent sensitivity of the instrument.

-

The wavelength corresponding to the highest intensity in the corrected spectrum is the emission maximum (λem).

-

Fluorescence Quantum Yield Determination (Comparative Method)

The fluorescence quantum yield (ΦF) is a measure of the efficiency of the fluorescence process. The comparative method, which uses a standard with a known quantum yield, is a widely accepted technique.

Instrumentation:

-

UV-Visible spectrophotometer

-

Fluorometer

Protocol:

-

Standard Selection: Choose a well-characterized fluorescent standard with a known quantum yield that absorbs and emits in a similar spectral region to this compound.

-

Sample and Standard Preparation:

-

Prepare a series of five to ten dilute solutions of both the this compound (the "sample") and the standard in the same solvent (dichloromethane).

-

The concentrations should be adjusted so that the absorbance at the chosen excitation wavelength is in the range of 0.01 to 0.1.

-

-

Absorption Measurements: Record the UV-Vis absorption spectrum for each solution of the sample and the standard.

-

Fluorescence Measurements:

-

Record the fluorescence emission spectrum for each solution of the sample and the standard.

-

It is crucial to use the same excitation wavelength, slit widths, and all other instrument settings for both the sample and the standard.

-

-

Data Analysis:

-

Integrate the area under the corrected fluorescence emission spectrum for each solution.

-

For both the sample and the standard, plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength.

-

Determine the gradient (slope) of the resulting straight lines for both the sample (GradX) and the standard (GradST).

-

Calculate the quantum yield of this compound (ΦX) using the following equation:

ΦX = ΦST * (GradX / GradST) * (ηX2 / ηST2)

Where:

-

ΦST is the quantum yield of the standard.

-

ηX and ηST are the refractive indices of the sample and standard solutions, respectively. Since the same solvent is used, this term is often assumed to be 1.

-

-

Workflow and Logical Relationships

The characterization of the photophysical properties of a fluorescent dye like this compound follows a logical progression of experiments. The following diagram illustrates this general workflow.

This comprehensive technical guide provides the foundational knowledge and detailed protocols necessary for the accurate characterization and effective utilization of this compound in various research and development applications. The high molar extinction coefficient and quantum yield underscore its potential as a bright and sensitive fluorescent probe in the near-infrared window.

References

Squarylium dye III absorption and emission spectra

An In-depth Guide to the Absorption and Emission Spectra of Squarylium Dye III

This technical guide provides a comprehensive overview of the core photophysical properties of this compound, a member of the squaraine dye family.[1][2] It is intended for researchers, scientists, and professionals in drug development who utilize fluorescent probes in their work. This document details the dye's spectral characteristics, the experimental protocols for their measurement, and illustrates its application workflow in bioimaging.

This compound is a fluorescent dye known for its intense absorption and emission in the red to near-infrared (NIR) region of the electromagnetic spectrum.[1] Its structure is characterized by a central, electron-deficient four-membered squaric acid ring flanked by electron-donating dimethylaminophenyl groups.[2] This zwitterionic structure is responsible for its distinct optical properties, including high molar absorptivity and good photochemical stability.[1][3] The key photophysical parameters of this compound when dissolved in dichloromethane are summarized below.

Table 1: in Dichloromethane

| Parameter | Value | Reference |

| Absorption Maximum (λmax) | ~630 nm | [1][4] |

| Molar Extinction Coefficient (ε) at 627.3 nm | 309,000 cm-1M-1 | |

| Emission Maximum (λem) | ~650 nm | [1][4] |

| Fluorescence Quantum Yield (Φf) | 0.65 | [1][4] |

| Excitation Wavelength for Emission | 565 nm | |

| Solvent | Dichloromethane | [1][4] |

Experimental Protocols for Spectroscopic Characterization

The following sections detail the methodologies employed to acquire the absorption and fluorescence emission data for this compound, as documented in the PhotochemCAD package.

Absorption Spectroscopy

The measurement of the optical absorption spectrum was performed to determine the molar extinction coefficient and the absorption maximum.

-

Instrumentation : A Cary 3 spectrophotometer was utilized for the absorption measurements.

-

Measurement Parameters :

-

Spectral Bandwidth : 1.0 nm

-

Signal Averaging Time : 0.133 seconds

-

Data Interval : 0.25 nm

-

Scan Rate : 112.5 nm/min

-

-

Sample Preparation : The dye was dissolved in dichloromethane.

-

Data Scaling : The collected absorption values were scaled to match a molar extinction coefficient of 309,000 cm-1/M at 627.3 nm.

Fluorescence Spectroscopy

Fluorescence emission spectroscopy was conducted to determine the emission maximum and the fluorescence quantum yield.

-

Instrumentation : A Spex FluoroMax spectrofluorometer was used for the fluorescence measurements.[5]

-

Measurement Parameters :

-

Excitation Wavelength : 565 nm

-

Monochromator Slits (Excitation & Emission) : 1 mm, providing a spectral bandwidth of 4.25 nm.

-

Data Interval : 0.5 nm

-

Integration Time : 2.0 seconds

-

-

Sample Preparation :

-

Data Processing :

-

Dark counts were subtracted from the collected spectra.

-

The spectra were corrected for the wavelength-dependent sensitivity of the instrument.

-

Application Workflow: this compound in Bioimaging

This compound's favorable photophysical properties make it a valuable tool for fluorescence imaging.[1] It can be used as a fluorescent probe to label and visualize specific molecules or cellular structures.[1] The general workflow for such an application is outlined below.

Caption: Workflow for using this compound as a fluorescent probe in bioimaging.

The process begins with the chemical conjugation of this compound to a targeting molecule, such as an antibody, creating a specific fluorescent probe. This probe is then introduced to a biological sample, where it binds to its designated target. After removing any unbound probes, the sample is illuminated with light at a wavelength near the dye's absorption maximum. The resulting fluorescence emission is captured by a detector, such as a fluorescence microscope, allowing for the visualization and analysis of the target's location and distribution within the sample.[1]

References

- 1. Buy this compound | 43134-09-4 [smolecule.com]

- 2. F0712-0056 | C20H20N2O2 | CID 4260165 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Squaraine Dyes: Molecular Design for Different Applications and Remaining Challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Squaraine dye - Wikipedia [en.wikipedia.org]

- 5. PhotochemCAD | this compound [photochemcad.com]

Quantum Yield of Squarylium Dye III: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the quantum yield of Squarylium dye III, a symmetrical squaraine dye known for its sharp and intense absorption and emission characteristics in the near-infrared (NIR) region. Understanding the quantum yield of this fluorophore is critical for its application in various fields, including as a fluorescent probe, in dye-sensitized solar cells, and for photodynamic therapy. This document provides available data on its quantum yield in different solvents, a detailed experimental protocol for its determination, and a workflow visualization to aid in experimental design.

Data Presentation: Quantum Yield of this compound

| Solvent | Quantum Yield (Φf) | Excitation Wavelength (λex) | Emission Wavelength (λem) | Reference |

| Dichloromethane | 0.65 | 565 nm | ~650 nm | [1] |

Experimental Protocol: Determination of Fluorescence Quantum Yield

The following is a detailed methodology for the determination of the fluorescence quantum yield of this compound using the comparative method, which is a widely accepted and reliable technique.

1. Materials and Instrumentation:

-

This compound: High purity grade.

-

Reference Standard: A well-characterized fluorescent dye with a known quantum yield in the same solvent and spectral region as this compound (e.g., a laser dye with a known quantum yield in dichloromethane).

-

Solvent: Spectroscopic grade dichloromethane.

-

UV-Vis Spectrophotometer: To measure absorbance.

-

Fluorometer: Equipped with a corrected emission detector.

-

Quartz Cuvettes: 1 cm path length.

2. Preparation of Solutions:

-

Prepare a stock solution of this compound in dichloromethane.

-

Prepare a series of dilutions from the stock solution to create at least five solutions with absorbances ranging from 0.01 to 0.1 at the excitation wavelength. It is crucial to keep the absorbance below 0.1 to avoid inner filter effects.

-

Prepare a stock solution of the reference standard in dichloromethane.

-

Prepare a series of dilutions of the reference standard with absorbances in the same range as the this compound solutions at the same excitation wavelength.

3. Measurement Procedure:

-

Absorbance Measurement:

-

Record the UV-Vis absorption spectra of all prepared solutions of this compound and the reference standard.

-

Determine the absorbance at the chosen excitation wavelength. The excitation wavelength should be identical for both the sample and the reference.

-

-

Fluorescence Measurement:

-

Record the fluorescence emission spectra of all prepared solutions of this compound and the reference standard.

-

The excitation and emission slits should be kept constant for all measurements.

-

The emission spectra should be corrected for the wavelength-dependent sensitivity of the detector.

-

4. Data Analysis:

-

Integration of Fluorescence Spectra:

-

Integrate the area under the corrected fluorescence emission spectra for both the this compound solutions and the reference standard solutions.

-

-

Calculation of Quantum Yield:

-

The quantum yield of this compound (Φf_sample) can be calculated using the following equation:

Φf_sample = Φf_ref * (I_sample / I_ref) * (A_ref / A_sample) * (n_sample^2 / n_ref^2)

Where:

-

Φf_ref is the quantum yield of the reference standard.

-

I_sample and I_ref are the integrated fluorescence intensities of the sample and the reference, respectively.

-

A_sample and A_ref are the absorbances of the sample and the reference at the excitation wavelength, respectively.

-

n_sample and n_ref are the refractive indices of the sample and reference solutions, respectively (if the same solvent is used, this term becomes 1).

-

-

Graphical Method for Improved Accuracy:

-

Plot the integrated fluorescence intensity versus absorbance for both this compound and the reference standard.

-

The slopes of the resulting linear fits (Gradient_sample and Gradient_ref) can be used in the following equation:

Φf_sample = Φf_ref * (Gradient_sample / Gradient_ref) * (n_sample^2 / n_ref^2)

This method is generally more accurate as it relies on a series of measurements rather than a single point.

-

Mandatory Visualization

The following diagram illustrates the experimental workflow for determining the fluorescence quantum yield of this compound using the comparative method.

Caption: Experimental workflow for the determination of fluorescence quantum yield.

References

Unveiling the Optical Properties of Squarylium Dye III: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the molar extinction coefficient and photophysical properties of Squarylium dye III, a versatile organic dye with significant applications in biomedical imaging and organic electronics. This document outlines the key quantitative data, experimental methodologies for its characterization, and a conceptual workflow for its application in fluorescence imaging.

Core Photophysical Data of this compound

This compound is a member of the squaraine dye family, recognized for its intense fluorescence and high photochemical stability.[1] Its unique optical properties are attributed to its zwitterionic structure, which features a central squaryl ring.[1] The quantitative characteristics of this compound, as determined in dichloromethane, are summarized below for clear reference.

| Parameter | Value | Wavelength | Solvent |

| Molar Extinction Coefficient (ε) | 309,000 cm⁻¹/M | 627.3 nm | Dichloromethane |

| Absorption Maximum (λabs) | ~630 nm | Dichloromethane | |

| Emission Maximum (λem) | ~650 nm | Dichloromethane | |

| Quantum Yield (Φ) | ~0.65 | Dichloromethane |

Experimental Protocol: Determination of Molar Extinction Coefficient

The molar extinction coefficient is a fundamental parameter that quantifies how strongly a substance absorbs light at a particular wavelength. The determination of this value for this compound is achieved through UV-Vis spectrophotometry, following the Beer-Lambert Law.

Materials and Instrumentation:

-

This compound

-

Dichloromethane (spectroscopic grade)

-

Volumetric flasks

-

Micropipettes

-

Quartz cuvettes (1 cm path length)

-

UV-Vis Spectrophotometer (e.g., Cary 3)

Procedure:

-

Stock Solution Preparation: Accurately weigh a small amount of this compound and dissolve it in a known volume of dichloromethane to prepare a stock solution of a specific concentration.

-

Serial Dilutions: Prepare a series of dilutions from the stock solution with varying concentrations.

-

Spectrophotometric Measurement:

-

Set the spectrophotometer to scan a wavelength range that includes the absorption maximum of the dye (~630 nm).

-

Use a quartz cuvette filled with dichloromethane as the blank to calibrate the instrument.

-

Measure the absorbance of each diluted solution at the absorption maximum (λmax). The measurements that were taken of Squarylium III were done so with a spectral bandwidth of 1.0 nm, a signal averaging time of 0.133 sec, a data interval of 0.25 nm, and a scan rate of 112.5 nm/min.

-

-

Data Analysis:

-

Plot a graph of absorbance versus concentration.

-

According to the Beer-Lambert Law (A = εcl), the slope of the resulting linear graph will be the molar extinction coefficient (ε) when the path length (l) is 1 cm.

-

Conceptual Workflow: Fluorescence Imaging

This compound's high fluorescence quantum yield makes it an excellent candidate for use as a fluorescent probe in various imaging applications.[1] The following diagram illustrates a generalized workflow for utilizing such a dye in cellular imaging.

References

Solubility of Squarylium dye III in aqueous and organic solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of Squarylium dye III in both aqueous and organic media. Due to the limited availability of precise quantitative data in publicly accessible literature, this document focuses on qualitative solubility descriptions and outlines a robust experimental protocol for researchers to determine quantitative solubility in their specific applications.

Core Concepts and Molecular Characteristics

This compound belongs to the squaraine class of organic dyes, characterized by a central electron-deficient four-membered squaric acid ring coupled with electron-donating aromatic groups. This zwitterionic structure is responsible for its intense absorption and fluorescence in the red to near-infrared (NIR) region, typically with an absorption maximum around 630 nm and an emission maximum near 650 nm.[1] However, this same molecular architecture contributes to its generally poor solubility in many common solvents. The planarity of the molecule can lead to strong intermolecular π-π stacking, promoting aggregation and reducing solubility, particularly in aqueous environments.

Data Presentation: Solubility of this compound

| Solvent Class | Solvent Name | Solubility Description | Citation(s) |

| Aqueous | Water | Poorly soluble | [2] |

| Organic | Dichloromethane | Soluble / Dissolves well | [1][3] |

| Organic | Other Organic Solvents | Sparingly soluble in a few others | [1][3] |

Experimental Protocols for Solubility Determination

The following is a generalized experimental protocol for determining the solubility of this compound. This method can be adapted for various solvents and is based on the principle of creating a saturated solution and then quantifying the dissolved dye concentration, often using UV-Vis spectrophotometry.

Objective: To determine the saturation solubility of this compound in a specific solvent at a given temperature.

Materials:

-

This compound powder

-

Solvent of interest (e.g., water, buffer, ethanol, DMSO)

-

Volumetric flasks

-

Centrifuge and centrifuge tubes or filtration apparatus (e.g., syringe filters with appropriate membrane)

-

UV-Vis spectrophotometer

-

Analytical balance

-

Thermostatically controlled shaker or incubator

Methodology:

-

Preparation of a Saturated Solution:

-

Add an excess amount of this compound powder to a known volume of the solvent in a sealed container (e.g., a glass vial). The amount of dye added should be more than what is expected to dissolve to ensure saturation.

-

Equilibrate the mixture at a constant temperature using a shaker or incubator for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.

-

-

Separation of Undissolved Solid:

-

After equilibration, separate the undissolved solid from the saturated solution. This can be achieved by:

-

Centrifugation: Centrifuge the suspension at a high speed to pellet the undissolved dye.

-

Filtration: Filter the solution using a syringe filter that is compatible with the solvent and does not absorb the dye.

-

-

-

Quantification of Dissolved Dye:

-

Carefully take a known volume of the clear supernatant (the saturated solution).

-

Dilute the saturated solution with the same solvent to a concentration that falls within the linear range of a pre-determined calibration curve.

-

Measure the absorbance of the diluted solution at the wavelength of maximum absorbance (λmax) for this compound (approximately 627 nm in dichloromethane) using a UV-Vis spectrophotometer.

-

Use a calibration curve to determine the concentration of the dye in the diluted sample.

-

-

Calculation of Solubility:

-

Calculate the concentration of the original saturated solution by accounting for the dilution factor.

-

Express the solubility in appropriate units, such as grams per liter (g/L) or moles per liter (mol/L).

-

Preparation of a Calibration Curve:

-

Prepare a stock solution of this compound of a known concentration in the solvent of interest.

-

Perform a series of serial dilutions to create a set of standard solutions with decreasing, known concentrations.

-

Measure the absorbance of each standard solution at the λmax.

-

Plot a graph of absorbance versus concentration. This should yield a linear relationship according to the Beer-Lambert law. The equation of this line will be used to determine the concentration of the unknown saturated solution.

Visualization of Experimental Workflow

The logical flow of the experimental protocol for determining the solubility of this compound is depicted in the following diagram.

Caption: Experimental workflow for determining the solubility of this compound.

References

In-Depth Technical Guide: Photostability and Photobleaching of Squarylium Dye III

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the photostability and photobleaching characteristics of Squarylium dye III, a member of the indolenine-based squaraine dye family. This document details the dye's photophysical properties, available photostability data, experimental protocols for its assessment, and the proposed mechanisms governing its photodegradation.

Core Concepts: Photostability and Photobleaching

Photostability refers to a molecule's resistance to chemical change upon absorbing light. For fluorescent dyes like this compound, high photostability is crucial for applications requiring prolonged or intense light exposure, such as fluorescence microscopy, high-throughput screening, and in vivo imaging. Photobleaching, the irreversible destruction of a fluorophore's structure due to light exposure, is a key limitation that can lead to signal loss and artifacts in imaging experiments. Understanding the factors that influence photostability and the mechanisms of photobleaching is essential for optimizing the use of fluorescent probes in research and drug development.

Photophysical and Photochemical Properties of this compound

This compound, a symmetrical squaraine dye derived from 2,3,3-trimethyl-3H-indolium, exhibits intense absorption and fluorescence in the red to near-infrared (NIR) region of the electromagnetic spectrum. Its core structure consists of a central, electron-deficient four-membered squaric acid ring flanked by two electron-donating indolenine moieties. This donor-acceptor-donor (D-A-D) architecture is responsible for its characteristic sharp and intense absorption bands.

A study by Wang et al. (2010) on a closely related 1-(Carbamoylmethyl)-3H-indolium squaraine dye, referred to as "dye III," provides valuable insights into its photophysical properties.[1]

Table 1: Photophysical and Photochemical Properties of this compound

| Property | Value | Solvent/Conditions | Reference |

| Absorption Maximum (λ_abs) | ~645 nm | Methanol | |

| Emission Maximum (λ_em) | ~665 nm | Methanol | |

| Molar Extinction Coefficient (ε) | 1.89 x 10^5 M⁻¹cm⁻¹ | Methanol | |

| Fluorescence Quantum Yield (Φ_f) | 0.28 | Methanol | |

| Photostability | Moderate to Good | Aqueous buffer with BSA |

Photostability of this compound

Squarylium dyes are generally recognized for their good photostability compared to other classes of organic dyes, such as cyanines. The rigid and planar structure of the squaraine core contributes to this stability by limiting non-radiative decay pathways.

In the study by Wang et al. (2010), the photostability of dye III was evaluated in an aqueous buffer solution containing bovine serum albumin (BSA). The fluorescence intensity of the dye was monitored over time while being irradiated with a xenon lamp. The results indicated that the introduction of alkylcarbamoylmethyl groups in dye III led to improved photostability in water compared to a typical ethyl squarylium dye. While a specific photobleaching quantum yield was not reported, the fluorescence decay curve showed that the dye retained a significant portion of its fluorescence after 60 minutes of continuous irradiation, highlighting its suitability for applications requiring a degree of photostability.

It is important to note that the photostability of squarylium dyes can be influenced by several factors, including:

-

Solvent Environment: The polarity and viscosity of the solvent can affect the rates of photobleaching reactions.

-

Presence of Oxygen: Molecular oxygen is a key mediator of photobleaching for many dyes, leading to the formation of reactive oxygen species (ROS).

-

Irradiation Intensity: Higher light intensities can accelerate photobleaching.

-

Molecular Aggregation: The formation of aggregates can alter the photophysical properties and photostability of the dye.

Experimental Protocols for Photostability Assessment

A standardized protocol for assessing the photostability of fluorescent dyes is crucial for comparing the performance of different probes. The following is a generalized experimental protocol based on common practices for evaluating dye photostability in solution.

Objective: To quantify the rate of photobleaching of this compound in a specific solvent under controlled irradiation.

Materials:

-

This compound

-

Spectroscopy-grade solvent (e.g., methanol, DMSO, or an aqueous buffer)

-

Quartz cuvette

-

Broadband light source (e.g., Xenon arc lamp) with a suitable bandpass filter to select the excitation wavelength range.[2][3]

-

Spectrofluorometer or a UV-Vis spectrophotometer

-

Radiometer to measure the light intensity

Procedure:

-

Sample Preparation: Prepare a stock solution of this compound in the chosen solvent. Dilute the stock solution to a working concentration that gives an absorbance of approximately 0.05 at the absorption maximum to minimize inner filter effects.

-

Initial Measurement: Record the initial absorbance spectrum and fluorescence emission spectrum of the sample.

-

Irradiation: Place the cuvette containing the dye solution in a temperature-controlled sample holder and expose it to the light from the xenon lamp. The light beam should be directed through the center of the cuvette.

-

Time-course Monitoring: At regular time intervals, stop the irradiation and record the absorbance and/or fluorescence spectrum of the sample.

-

Data Analysis:

-

Plot the absorbance at the maximum absorption wavelength or the integrated fluorescence intensity as a function of irradiation time.

-

The photobleaching rate can be determined by fitting the decay curve to an appropriate kinetic model (e.g., first-order decay).

-

The photobleaching quantum yield (Φ_b) can be calculated if the photon flux of the light source is known.

-

Diagram 1: Experimental Workflow for Photostability Assessment

References

Squarylium Dye III Derivatives: A Technical Guide for Researchers and Drug Development Professionals

An in-depth exploration of the synthesis, properties, and applications of Squarylium Dye III derivatives in biomedical research and therapy.

This compound and its derivatives represent a versatile class of organic molecules characterized by a unique four-membered squaric acid core flanked by electron-donating groups. This structure imparts remarkable photophysical properties, including intense absorption and fluorescence in the red to near-infrared (NIR) region, high molar extinction coefficients, and good photostability. These characteristics make them highly valuable tools in various biomedical applications, ranging from high-resolution cellular imaging to advanced photodynamic therapy. This technical guide provides a comprehensive overview of the synthesis, key properties, and experimental applications of this compound derivatives for researchers, scientists, and professionals in drug development.

Core Properties and Photophysical Data

The photophysical properties of this compound derivatives can be finely tuned by modifying the peripheral electron-donating groups and the central squaric acid core. These modifications influence the intramolecular charge transfer, which in turn dictates the absorption and emission wavelengths, quantum yield, and Stokes shift. The following tables summarize the key photophysical data for a selection of this compound derivatives.

| Derivative | R1 | R2 | Solvent | Absorption Max (λ_abs, nm) | Emission Max (λ_em, nm) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) | Quantum Yield (Φ_F) | Reference |

| SQ-1 | H | H | Chloroform | 632 | 656 | 250,000 | 0.65 | |

| SQ-2 | Br | H | Chloroform | 635 | 660 | 230,000 | 0.45 | |

| SQ-3 | I | H | Chloroform | 635 | 662 | 210,000 | 0.15 | |

| SQ-4 | H | N(CH₃)₂ | Chloroform | 645 | 670 | 280,000 | 0.70 | |

| Indolenine-SQ | - | - | Chloroform | ~630 | ~650 | - | ~0.65 | |

| Benzoindole-SQ | - | - | Serum | - | - | - | High |

Table 1: Photophysical Properties of Symmetrical this compound Derivatives. The nature of the substituent on the aniline ring significantly impacts the quantum yield, with heavier halogens leading to a decrease due to the heavy atom effect.

| Derivative | Donor 1 | Donor 2 | Solvent | Absorption Max (λ_abs, nm) | Emission Max (λ_em, nm) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) | Reference |

| Unsym-SQ-1 | Aniline | N,N-dimethylaniline | Chloroform | 640 | 665 | 260,000 | |

| Unsym-SQ-2 | Indolenine | Benzothiazole | Chloroform | 655 | 678 | - |

Table 2: Photophysical Properties of Unsymmetrical this compound Derivatives. The combination of different donor groups allows for further tuning of the spectral properties.

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound derivatives, from their synthesis to their application in cellular imaging and photodynamic therapy.

Synthesis of this compound Derivatives

General Procedure for Symmetrical Squarylium Dyes:

The synthesis of symmetrical squarylium dyes is typically a one-step condensation reaction between squaric acid and two equivalents of an electron-rich aromatic or heterocyclic compound.

-

Materials: Squaric acid, N,N-dimethylaniline (or other aniline derivative), n-butanol, toluene, Dean-Stark apparatus.

-

Procedure:

-

A mixture of squaric acid (1 mmol) and the aniline derivative (2.2 mmol) is refluxed in a 1:1 mixture of n-butanol and toluene using a Dean-Stark apparatus to remove water.

-

The reaction is monitored by thin-layer chromatography (TLC).

-

Upon completion, the solvent is removed under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to yield the desired symmetrical squarylium dye.

-

The Core Principles of Squarylium Dye III as a Fluorescent Probe: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the fundamental principles and practical applications of Squarylium dye III as a versatile fluorescent probe. Squarylium dyes are a class of organic molecules known for their intense absorption and fluorescence in the red to near-infrared (NIR) region of the electromagnetic spectrum. This property, combined with their high photochemical stability, makes them valuable tools in various biological and biomedical research areas, including fluorescence imaging, biosensing, and diagnostics.

Fundamental Principles of this compound

This compound belongs to the squaraine dye family, characterized by a unique four-membered squaric acid core flanked by electron-donating aromatic or heterocyclic groups. This structural arrangement results in a highly conjugated system responsible for the dye's distinct photophysical properties.

The core principle behind its use as a fluorescent probe lies in its ability to absorb light at a specific wavelength and subsequently emit light at a longer wavelength. This phenomenon, known as fluorescence, allows for the detection and visualization of target molecules or cellular structures with high sensitivity and specificity. The large Stokes shift (the difference between the absorption and emission maxima) of this compound is advantageous as it minimizes self-quenching and improves the signal-to-noise ratio.

The fluorescence of this compound can be modulated by its environment. Factors such as solvent polarity, pH, and binding to macromolecules can influence its photophysical properties. This sensitivity to the local environment is a key feature that is exploited in the design of "smart" fluorescent probes that can report on specific physiological parameters or the presence of particular analytes.

Photophysical Properties of this compound

The utility of a fluorescent probe is largely determined by its photophysical characteristics. This compound exhibits several favorable properties that make it a robust and reliable tool for fluorescence-based applications.

| Property | Value | Solvent | Reference |

| Absorption Maximum (λabs) | ~627 - 630 nm | Dichloromethane | |

| Emission Maximum (λem) | ~650 nm | Dichloromethane | |

| Molar Extinction Coefficient (ε) | 309,000 cm-1M-1 | Dichloromethane | |

| Quantum Yield (Φ) | ~0.65 | Dichloromethane | |

| Photochemical Stability | High |

Key Applications and Experimental Protocols

This compound has found applications in a variety of research areas owing to its excellent optical properties. This section outlines some of the key applications and provides generalized experimental protocols.

Fluorescence Imaging of Cells

This compound can be used to stain and visualize cellular structures. Its lipophilic nature allows it to readily cross cell membranes and accumulate in intracellular compartments.

Experimental Protocol: General Staining of Live Cells

This protocol provides a general guideline for staining live cells with this compound. Optimization of dye concentration and incubation time may be required for different cell types and experimental conditions.

-

Cell Preparation: Plate cells on a suitable imaging dish or slide and culture until they reach the desired confluency.

-

Dye Preparation: Prepare a stock solution of this compound in a suitable organic solvent such as dimethyl sulfoxide (DMSO). The final working concentration typically ranges from 1 to 10 µM in cell culture medium.

-

Staining: Remove the culture medium and wash the cells with phosphate-buffered saline (PBS). Add the this compound working solution to the cells and incubate for 15-30 minutes at 37°C.

-

Washing: Remove the staining solution and wash the cells two to three times with PBS to remove any unbound dye.

-

Imaging: Add fresh culture medium or imaging buffer to the cells. Visualize the stained cells using a fluorescence microscope equipped with appropriate filters for the absorption and emission wavelengths of this compound.

Labeling of Biomolecules

This compound can be chemically modified to include reactive groups that allow for its conjugation to biomolecules such as proteins and nucleic acids. This enables the specific labeling and tracking of these molecules in biological systems.

Experimental Protocol: General Antibody Conjugation

This protocol describes a general method for conjugating an amine-reactive derivative of this compound (e.g., an NHS ester) to an antibody.

-

Antibody Preparation: Dialyze the antibody against a suitable conjugation buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3) to remove any interfering substances. Adjust the antibody concentration to 1-2 mg/mL.

-

Dye Preparation: Dissolve the amine-reactive this compound derivative in anhydrous DMSO to prepare a stock solution.

-

Conjugation Reaction: While gently vortexing, add the dye stock solution to the antibody solution. The molar ratio of dye to antibody will need to be optimized, but a starting point of 10:1 to 20:1 is common. Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.

-

Purification: Remove the unconjugated dye by gel filtration (e.g., using a Sephadex G-25 column) or dialysis against PBS.

-

Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and the absorption maximum of the dye. The purified conjugate is now ready for use in immunoassays or immunofluorescence staining.

Sensing of Metal Ions

The fluorescence of this compound can be quenched or enhanced upon binding to specific metal ions. This property allows for its use as a fluorescent sensor for the detection of these ions. For instance, the fluorescence of certain squarylium dyes is quenched in the presence of Fe(III) or Co(II) ions.

Experimental Protocol: General Metal Ion Detection

This protocol outlines a general procedure for detecting a specific metal ion using this compound as a fluorescent probe.

-

Probe Solution: Prepare a solution of this compound in a suitable buffer.

-

Sample Preparation: Prepare the sample solution containing the suspected metal ion.

-

Measurement: Add the sample solution to the this compound solution.

-

Analysis: Measure the fluorescence intensity of the solution using a fluorometer. A change in fluorescence intensity (quenching or enhancement) compared to a control solution without the metal ion indicates the presence of the ion. A calibration curve can be generated by measuring the fluorescence response to known concentrations of the metal ion.

Visualizing Workflows and Principles

To better illustrate the practical application and underlying principles of this compound, the following diagrams have been generated using Graphviz.

Conclusion

This compound is a powerful fluorescent probe with a range of applications

Squarylium dye III CAS number and chemical information

CAS Number: 43134-09-4

This technical guide provides an in-depth overview of Squarylium dye III, a versatile near-infrared (NIR) fluorescent probe. It is intended for researchers, scientists, and drug development professionals interested in its chemical properties, synthesis, and applications in advanced cellular imaging.

Core Chemical Information

This compound, also known as bis(4-(dimethylamino)phenyl)squaraine, is a symmetrical squaraine dye. Its core structure consists of a central, electron-deficient four-membered cyclobutene ring derived from squaric acid, and two electron-donating N,N-dimethylaniline groups. This donor-acceptor-donor (D-A-D) architecture is responsible for its distinct photophysical properties.

Physicochemical Properties

| Property | Value | Reference |

| CAS Number | 43134-09-4 | |

| Molecular Formula | C₂₀H₂₀N₂O₂ | |

| Molecular Weight | 320.39 g/mol | |

| Appearance | Crystalline solid | |

| Solubility | Soluble in organic solvents like dichloromethane and DMSO | |

| Absorption Maximum (λmax) | ~630-647 nm (in organic solvents) | |

| Emission Maximum (λem) | ~650-670 nm (in organic solvents) | |

| Molar Extinction Coefficient (ε) | High, in the order of 10⁵ M⁻¹cm⁻¹ | |

| Fluorescence Quantum Yield (ΦF) | ~0.65 (in dichloromethane) |

Synthesis and Characterization

The synthesis of this compound is typically achieved through the condensation of squaric acid with two equivalents of an electron-rich aromatic compound, in this case, N,N-dimethylaniline.

Experimental Protocol: Synthesis of this compound

Materials:

-

Squaric acid

-

N,N-dimethylaniline

-

1-Butanol

-

Toluene

-

Dean-Stark apparatus

-

Reflux condenser

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., dichloromethane, methanol)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine squaric acid (1 equivalent) and N,N-dimethylaniline (2 equivalents).

-

Solvent Addition: Add a mixture of 1-butanol and toluene (e.g., a 1:1 or 2:1 v/v ratio) to the flask. The solvent mixture facilitates the azeotropic removal of water, which is a byproduct of the condensation reaction.

-

Reflux: Heat the reaction mixture to reflux. The reaction progress can be monitored by observing the formation of the intensely colored dye. The reaction is typically refluxed for several hours until completion.

-

Workup: After the reaction is complete, allow the mixture to cool to room temperature. The crude product may precipitate out of the solution. The solvent is removed under reduced pressure.

-

Purification: The crude this compound is purified by column chromatography on silica gel. A gradient of solvents, such as dichloromethane and methanol, can be used to elute the pure dye.

-

Characterization: The purified dye is characterized by standard analytical techniques:

-

NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

-

Mass Spectrometry (MS): To verify the molecular weight.

-

UV-Vis Spectroscopy: To determine the absorption maximum.

-

Fluorometry: To measure the emission maximum and fluorescence quantum yield.

-

Application in Live-Cell Super-Resolution Microscopy

A significant application of this compound and its derivatives is in live-cell super-resolution imaging, particularly in Single-Molecule Localization Microscopy (SMLM). This is enabled by the dye's unique property of spontaneous fluorescence "blinking" under physiological conditions.

Mechanism of Spontaneous Blinking

The electron-deficient central squaraine ring is susceptible to nucleophilic attack by intracellular species such as glutathione (GSH) or hydroxide ions (OH⁻). This reversible nucleophilic addition leads to a temporary, non-fluorescent state of the dye. The subsequent dissociation of the nucleophile restores the dye's fluorescent state. This stochastic switching between the "on" (fluorescent) and "off" (dark) states allows for the precise localization of individual molecules, enabling the reconstruction of a super-resolved image.

Methodological & Application

Application Notes and Protocols: Conjugation of Squarylium Dye III to Antibodies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Squarylium dyes are a class of organic fluorophores known for their intense absorption and emission in the red to near-infrared (NIR) region of the electromagnetic spectrum. Squarylium Dye III, specifically, exhibits a maximal absorption (λmax) at approximately 622-630 nm and emission (λem) around 650 nm, making it a valuable tool for various biological imaging applications where minimizing autofluorescence from endogenous molecules is critical. Antibody-dye conjugates are powerful reagents in research and diagnostics, enabling the specific targeting and visualization of antigens in a wide array of assays, including flow cytometry, immunofluorescence microscopy, and in vivo imaging.

This document provides a detailed protocol for the covalent conjugation of a modified this compound to antibodies. The most common and robust method for labeling antibodies is through the reaction of an N-hydroxysuccinimide (NHS) ester-activated dye with the primary amine groups of lysine residues on the antibody. It is important to note that commercially available this compound does not typically possess a reactive handle for direct conjugation. Therefore, it must first be synthesized or procured with a functional group, such as a carboxylic acid, which can then be activated to an NHS-ester.

Principle of Conjugation

The conjugation process involves a two-stage chemical reaction. First, the carboxylic acid group on a modified this compound is activated using a carbodiimide, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS. This reaction forms a semi-stable NHS ester of the squarylium dye. In the second stage, this amine-reactive NHS ester is introduced to the antibody solution. The NHS ester reacts with the primary amines (-NH₂) on the side chains of lysine residues and the N-terminus of the antibody, forming a stable amide bond and releasing the NHS leaving group. The reaction is typically performed at a slightly alkaline pH (8.0-8.5) to ensure that the lysine residues are deprotonated and thus nucleophilic.

Materials and Reagents

For Dye Activation (if starting from a carboxylated dye):

-

Carboxylated this compound derivative

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

N-hydroxysuccinimide (NHS) or Sulfo-NHS

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

-

Activation Buffer (e.g., 0.1 M MES, pH 6.0)

For Antibody Conjugation:

-

Antibody to be labeled (in an amine-free buffer, e.g., PBS)

-

NHS-ester activated this compound

-

Reaction Buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-8.5)

-

Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)

-

Purification Column (e.g., Sephadex G-25 size-exclusion column)

-

Phosphate-Buffered Saline (PBS), pH 7.4

Experimental Protocols

Part 1: Activation of Carboxylated this compound (Preparation of NHS-ester)

This protocol outlines the general procedure for activating a squarylium dye that has a carboxylic acid functional group.

-

Dissolve the Carboxylated Dye: Prepare a 10 mM stock solution of the carboxylated this compound in anhydrous DMF or DMSO.

-

Prepare Activation Reagents: Prepare fresh 100 mM stock solutions of EDC and NHS (or Sulfo-NHS) in an appropriate anhydrous solvent (e.g., DMF, DMSO) or activation buffer.

-

Activation Reaction:

-

In a microcentrifuge tube, mix the carboxylated dye solution with a 1.5 to 2-fold molar excess of both EDC and NHS.

-

Incubate the reaction mixture at room temperature for 1-2 hours with gentle stirring, protected from light.

-

The resulting solution contains the activated this compound-NHS ester and can be used immediately for antibody conjugation.

-

Part 2: Conjugation of this compound-NHS Ester to Antibody

-

Antibody Preparation:

-

Dissolve the antibody in the Reaction Buffer (0.1 M sodium bicarbonate, pH 8.3-8.5) to a final concentration of 2-5 mg/mL.

-

Ensure the antibody solution is free of amine-containing substances like Tris or glycine, and stabilizers like bovine serum albumin (BSA), as these will compete with the antibody for reaction with the NHS ester.

-

-

Conjugation Reaction:

-

While gently vortexing the antibody solution, add the freshly prepared this compound-NHS ester solution dropwise.

-

The molar ratio of dye to antibody is a critical parameter that influences the degree of labeling (DOL). A starting point is to use a 10- to 20-fold molar excess of the dye. This ratio may require optimization for each specific antibody and dye.

-

Incubate the reaction mixture for 1-2 hours at room temperature with continuous gentle stirring or rocking, protected from light.

-

-

Quenching the Reaction (Optional but Recommended):

-

To stop the labeling reaction, add the Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 50-100 mM.

-

Incubate for an additional 15-30 minutes at room temperature. This will hydrolyze any unreacted NHS-ester groups.

-

Part 3: Purification of the Antibody-Dye Conjugate

Purification is essential to remove unconjugated dye and reaction byproducts. Size-exclusion chromatography is a commonly used method.

-

Prepare the Chromatography Column:

-

Equilibrate a Sephadex G-25 (or similar) size-exclusion chromatography column with PBS (pH 7.4) according to the manufacturer's instructions.

-

-

Separate the Conjugate:

-

Apply the quenched reaction mixture to the top of the equilibrated column.

-

Elute the conjugate with PBS. The antibody-dye conjugate, being a larger molecule, will elute first, while the smaller, unconjugated dye molecules will be retained longer in the column.

-

Collect the fractions. The first colored band to elute will be the antibody-dye conjugate.

-

-

Storage:

-

Pool the fractions containing the purified conjugate.

-

The concentration of the conjugate can be determined spectrophotometrically (see Part 4).

-

For short-term storage, keep the conjugate at 4°C. For long-term storage, add a cryoprotectant like glycerol to a final concentration of 50% and store at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

-

Part 4: Characterization of the Conjugate - Determining the Degree of Labeling (DOL)

The Degree of Labeling (DOL) is the average number of dye molecules conjugated to each antibody molecule. It is determined by measuring the absorbance of the purified conjugate at 280 nm (for the antibody) and at the λmax of the dye.

-

Spectrophotometric Measurement:

-

Measure the absorbance of the purified antibody-dye conjugate solution at 280 nm (A₂₈₀) and at the absorption maximum of this compound (~622 nm in aqueous buffer) (A_dye).

-

-

DOL Calculation:

-

The concentration of the antibody is calculated using the following formula, which corrects for the dye's absorbance at 280 nm: Antibody Concentration (M) = [A₂₈₀ - (A_dye × CF)] / ε_antibody

Where:

-

A₂₈₀ is the absorbance of the conjugate at 280 nm.

-

A_dye is the absorbance of the conjugate at the λmax

-

-

Application Notes and Protocols: Squarylium Dye III for the Detection of Specific Metal Ions

For Researchers, Scientists, and Drug Development Professionals

Introduction

Squarylium dyes are a class of organic compounds characterized by their intense absorption and fluorescence in the red to near-infrared (NIR) region.[1] This property, combined with their high photochemical stability and quantum yield, makes them excellent candidates for various sensing applications.[1] Squarylium dye III, in particular, has demonstrated significant potential as a chemosensor for the detection of various metal ions. This document provides detailed application notes and protocols for the use of this compound in the selective detection of specific metal ions, including Iron (Fe³⁺), Copper (Cu²⁺), and Cobalt (Co²⁺).

The detection mechanism of squarylium dyes typically involves a coordination interaction between the metal ion and the oxygen or nitrogen atoms within the dye's molecular structure.[2] This interaction leads to a measurable change in the dye's photophysical properties, such as a shift in the absorption or emission spectra, or a quenching of the fluorescence intensity.[3][4] These changes can be monitored using spectrophotometry or spectrofluorometry to quantify the concentration of the target metal ion.

Quantitative Data Summary

The following tables summarize the key quantitative data for the detection of specific metal ions using squarylium-based dyes. While the data may be derived from various squaraine dye derivatives, it provides a valuable reference for experiments with this compound.

Table 1: Detection of Iron (Fe³⁺)

| Parameter | Value | Solvent/Buffer | Detection Method | Reference |

| Detection Limit (LOD) | 6.24 x 10⁻⁸ M | Tetrahydrofuran | Fluorescence Quenching | [3] |

| Detection Limit (LOD) | 14.17 µM | Acetonitrile | UV-Vis Absorption | [2] |

| Linear Range | 15 - 55 µM | Acetonitrile | UV-Vis Absorption | [2] |

| Binding Constant (Kₐ) | 1.14 x 10⁴ M⁻¹ | Deionized Water | Not Specified | [5] |

| Stability Constant (Kₛ) | 3.14 x 10⁶ M⁻¹ | Not Specified | Not Specified | [3] |

| Molar Ratio (Metal:Dye) | 1:1 | Not Specified | Not Specified | [3][4] |

Table 2: Detection of Copper (Cu²⁺)

| Parameter | Value | Solvent/Buffer | Detection Method | Reference |

| Detection Limit (LOD) | 2 µM | Acetonitrile/H₂O (9:1 v/v) | Colorimetric | [6] |

| Detection Limit (LOD) | 6.06 µM | Acetonitrile | UV-Vis Absorption | [2] |

| Detection Limit (LOD) | 6.5 x 10⁻¹⁰ M | DMF/Acetonitrile (1:99 v/v) | UV-Vis Absorption | [1] |

| Linear Range | 2 - 200 µM | Acetonitrile/H₂O (9:1 v/v) | Colorimetric | [6] |

| Linear Range | 1 nM - 50 µM | DMF/Acetonitrile (1:99 v/v) | UV-Vis Absorption | [1] |

| Association Constant | 2.32 x 10⁴ M⁻¹ | DMF/Acetonitrile (1:99 v/v) | Not Specified | [1] |

| Molar Ratio (Metal:Dye) | 2:1 (Dye:Metal) | DMF/Acetonitrile (1:99 v/v) | Not Specified | [1] |

Table 3: Detection of Cobalt (Co²⁺)

| Parameter | Value | Solvent/Buffer | Detection Method | Reference |

| Detection Limit (LOD) | 1.55 x 10⁻⁸ M | Tetrahydrofuran | Fluorescence Quenching | [3] |

| Stability Constant (Kₛ) | 2.64 x 10⁵ M⁻¹ | Not Specified | Not Specified | [3] |

| Molar Ratio (Metal:Dye) | 1:1 | Not Specified | Not Specified | [3] |

Experimental Protocols

Preparation of Stock Solutions

a. This compound Stock Solution:

-

Weigh a precise amount of this compound powder.

-

Dissolve the dye in a suitable organic solvent such as Dimethyl Sulfoxide (DMSO)[7], dichloromethane[8], or acetonitrile[2] to prepare a stock solution of high concentration (e.g., 1-10 mM).

-

Store the stock solution in a dark, airtight container at 4°C to prevent degradation.

b. Metal Ion Stock Solutions:

-

Use high-purity salts of the metal ions to be tested (e.g., FeCl₃, CuCl₂, CoCl₂).

-

Prepare individual stock solutions of each metal ion in deionized water or a suitable buffer at a concentration of 10-100 mM.[7]

-

Store the metal ion solutions at room temperature or 4°C as appropriate for their stability.

General Protocol for Metal Ion Detection using UV-Vis Spectroscopy

This protocol describes a general procedure for detecting metal ions based on changes in the absorption spectrum of this compound.

-

Preparation of Working Solutions:

-

Dilute the this compound stock solution with the chosen solvent or buffer to a final concentration that gives an absorbance reading between 0.5 and 1.0 at its λ_max (typically around 10-100 µM).[7]

-

Prepare a series of metal ion solutions of varying concentrations by diluting the metal ion stock solution.

-

-

Spectroscopic Measurement:

-

In a cuvette, mix a fixed volume of the this compound working solution with a specific volume of the metal ion solution. The final volume should be consistent for all measurements.

-

Allow the solution to incubate for a specific period (e.g., 2-10 minutes) to ensure the complexation reaction reaches equilibrium.[2]

-

Record the UV-Vis absorption spectrum of the solution over a relevant wavelength range (e.g., 350-750 nm).[7]

-

Use a solution containing only the this compound working solution as a blank or reference.

-

-

Data Analysis:

-

Monitor the changes in the absorbance at the λ_max of the dye or the appearance of new absorption bands upon the addition of the metal ion.

-

Plot the change in absorbance against the concentration of the metal ion to generate a calibration curve.

-

Determine the detection limit, linear range, and other quantitative parameters from the calibration curve.

-

General Protocol for Metal Ion Detection using Fluorescence Spectroscopy

This protocol outlines the detection of metal ions through the quenching of this compound's fluorescence.

-

Preparation of Working Solutions:

-

Prepare a dilute working solution of this compound (e.g., 1-10 µM) in a suitable solvent.[2]

-

Prepare a series of metal ion solutions of different concentrations.

-

-

Fluorometric Measurement:

-

In a fluorescence cuvette, add a fixed volume of the this compound working solution.

-

Add increasing volumes of the metal ion solution to the cuvette.

-

After each addition, mix the solution thoroughly and allow for an incubation period.

-

Measure the fluorescence emission spectrum at a specific excitation wavelength (e.g., 620 nm).[2]

-

-

Data Analysis:

-

Observe the decrease in fluorescence intensity at the emission maximum of the dye.

-

Plot the fluorescence intensity (or the ratio of initial to final intensity, F₀/F) against the metal ion concentration.

-

Calculate the detection limit and other relevant parameters from the resulting plot.

-

Visualizations

Signaling Pathway of Metal Ion Detection

References

- 1. Synthesis and Characterization of Newly Designed and Highly Solvatochromic Double Squaraine Dye for Sensitive and Selective Recognition towards Cu2+ - PMC [pmc.ncbi.nlm.nih.gov]

- 2. NIR squaraine dyes for dual colorimetric and fluorescent determination of Fe3+, Cu2+, and Hg2+ ions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. NIR squaraine dyes for dual colorimetric and fluorescent determination of Fe3+, Cu2+, and Hg2+ ions - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. scispace.com [scispace.com]

- 8. chemistryjournal.net [chemistryjournal.net]

Application Notes and Protocols: Squarylium Dye III for Single-Molecule Tracking Experiments

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing Squarylium dye III for single-molecule tracking (SMT) experiments. This far-red fluorescent probe offers exceptional brightness and photostability, and exhibits spontaneous blinking behavior under specific conditions, making it a powerful tool for elucidating molecular dynamics at the single-molecule level.

Introduction to this compound

This compound is a member of the squaraine class of organic dyes, characterized by a unique four-membered squaric acid core.[1] This structure results in intense absorption and fluorescence in the red to near-infrared (NIR) region of the spectrum.[1] Its favorable photophysical properties, including a high molar extinction coefficient and quantum yield, make it an excellent candidate for demanding single-molecule imaging applications where high signal-to-noise is paramount.[1][2]

Recent studies have revealed that certain squaraine dyes exhibit spontaneous fluorescence blinking in aqueous environments due to a reversible nucleophilic attack on the electron-deficient squaraine core.[3][4] This intrinsic blinking eliminates the need for complex imaging buffers with harsh reducing agents often required for other super-resolution techniques, simplifying experimental setups and improving cell viability in live-cell imaging.[3][5]

Photophysical Properties of this compound

The performance of a fluorophore in single-molecule experiments is dictated by its photophysical characteristics. Below is a summary of the key quantitative data for this compound and related spontaneously blinking squaraine dyes.

| Property | Value | Solvent/Conditions | Reference |

| Absorption Maximum (λ_max_) | ~630 nm | Dichloromethane | [1] |

| Emission Maximum (λ_em_) | ~650 nm | Dichloromethane | [1] |

| Molar Extinction Coefficient (ε) | 309,000 cm⁻¹M⁻¹ | Dichloromethane | [6] |

| Fluorescence Quantum Yield (Φ_f_) | ~0.65 | Dichloromethane | [1] |

| Duty Cycle (for blinking) | ~0.1% | Physiological buffer | [3][4] |

| Photon Emission Rate | ~6 x 10⁴ photons/s | 400 W/cm² illumination | [3][4] |

Experimental Protocols

Protein Labeling with this compound

For single-molecule tracking, it is crucial to label the protein of interest with a single fluorophore. This can be achieved using reactive versions of this compound, such as N-hydroxysuccinimidyl (NHS) esters for targeting primary amines (e.g., lysine residues) or maleimides for targeting free thiols (e.g., cysteine residues).

Protocol for Labeling with this compound NHS Ester:

-

Protein Preparation: Dissolve the protein of interest in an amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3) to a concentration of 1-5 mg/mL. Ensure the buffer does not contain primary amines (e.g., Tris) or ammonium salts.

-

Dye Preparation: Dissolve the this compound NHS ester in anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to a concentration of 10 mg/mL immediately before use.

-

Labeling Reaction: Add the dye solution to the protein solution at a molar ratio of 5-10 moles of dye per mole of protein. The optimal ratio may need to be determined empirically.

-

Incubation: Incubate the reaction mixture for 1 hour at room temperature, protected from light.

-

Purification: Remove the unreacted dye by passing the solution through a gel filtration column (e.g., Sephadex G-25) pre-equilibrated with a suitable storage buffer (e.g., PBS, pH 7.4). The labeled protein will elute first.

-

Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the protein at 280 nm and the dye at its absorption maximum (~630 nm). A DOL of 0.5-1 is ideal for single-molecule studies.

Protocol for Labeling with this compound Maleimide:

-

Protein Preparation: Dissolve the protein in a thiol-free buffer (e.g., PBS, pH 7.0-7.5) at a concentration of 1-5 mg/mL. If necessary, reduce any disulfide bonds by incubating with a reducing agent like TCEP (tris(2-carboxyethyl)phosphine) for 30 minutes at room temperature, followed by removal of the reducing agent.

-

Dye Preparation: Dissolve the this compound maleimide in anhydrous DMF or DMSO to a concentration of 10 mg/mL immediately before use.

-

Labeling Reaction: Add the dye solution to the protein solution at a molar ratio of 10-20 moles of dye per mole of protein.

-

Incubation: Incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light.

-

Purification: Separate the labeled protein from unreacted dye using a gel filtration column as described above.

-

Characterization: Determine the DOL as described for NHS ester labeling.

Single-Molecule Imaging

The following protocol is designed to induce and leverage the spontaneous blinking of this compound for single-molecule tracking.

Microscopy Setup:

-

Microscope: An inverted microscope equipped with a high numerical aperture (NA ≥ 1.4) objective lens is required.

-

Illumination: Total Internal Reflection Fluorescence (TIRF) or Highly Inclined and Laminated Optical sheet (HILO) illumination is recommended to minimize background fluorescence.[7]

-

Laser: A laser line around 630-640 nm is suitable for excitation.

-

Filters: Use a long-pass emission filter to block scattered laser light and collect the fluorescence emission above ~650 nm.

-

Detector: A highly sensitive camera, such as an Electron Multiplying CCD (EMCCD) or a scientific CMOS (sCMOS) camera, is necessary for detecting single-molecule fluorescence.

Imaging Protocol:

-

Sample Preparation: Immobilize the labeled protein of interest on a clean glass coverslip. The concentration should be low enough to ensure that individual molecules are well-separated.

-

Imaging Buffer: Use a simple physiological buffer such as Phosphate-Buffered Saline (PBS) at pH 7.4. The spontaneous blinking of squaraine dyes is induced by biological nucleophiles like glutathione (GSH) or hydroxide ions present in such buffers.[3][4] For live-cell imaging, standard cell culture media can be used.

-

Image Acquisition:

-

Laser Power: Use a laser power density in the range of 100-400 W/cm². Higher laser powers can increase the rate of blinking but may also lead to faster photobleaching.[3]

-

Exposure Time: Use short exposure times, typically between 20-50 milliseconds, to capture the dynamics of the moving molecules.[7]

-

Acquisition Duration: Acquire a time-lapse series of several thousand frames to capture a sufficient number of blinking events and molecular tracks.

-

Data Analysis Workflow

The analysis of single-molecule tracking data from blinking fluorophores involves localizing the individual molecules in each frame and then linking these localizations over time to reconstruct trajectories.

-

Single-Molecule Localization:

-

Use software packages such as TrackMate (in Fiji/ImageJ), u-track, or similar algorithms to detect and localize the point spread function (PSF) of individual fluorescent molecules in each frame of the image sequence.[7]

-

The software fits a 2D Gaussian function to the intensity profile of each spot to determine its precise coordinates with sub-pixel accuracy.

-

-

Trajectory Linking:

-

The localized positions from consecutive frames are linked together based on proximity and other parameters (e.g., maximum linking distance, gap-closing).

-

This step reconstructs the trajectories of individual molecules as they move over time.

-

-

Data Analysis:

-

From the reconstructed trajectories, various quantitative parameters can be extracted, including:

-

Mean Squared Displacement (MSD): To characterize the mode of diffusion (e.g., free diffusion, confined diffusion, directed motion).

-

Diffusion Coefficient (D): To quantify the speed of molecular movement.

-

Residence Time: To determine how long a molecule remains in a specific area.

-

-

Visualizations

Signaling Pathway of Squarylium Dye Fluorescence

Caption: Fluorescence mechanism of this compound.

Experimental Workflow for Single-Molecule Tracking

Caption: Workflow for a single-molecule tracking experiment.

References

- 1. Squaraine dye - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Squaraine Dyes Exhibit Spontaneous Fluorescence Blinking That Enables Live-Cell Nanoscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Squaraine Dyes Exhibit Spontaneous Fluorescence Blinking That Enables Live-Cell Nanoscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. F0712-0056 | C20H20N2O2 | CID 4260165 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. m.youtube.com [m.youtube.com]

Troubleshooting & Optimization

Best practices for storing and handling Squarylium dye III

Technical Support Center: Squarylium Dye III

This guide provides best practices, troubleshooting advice, and frequently asked questions for researchers, scientists, and drug development professionals working with this compound.

Frequently Asked Questions (FAQs)

Q1: How should I store this compound powder?

A: this compound powder should be stored in a tightly sealed container, protected from light, in a dry environment at 2-8°C[1]. For long-term storage, keeping it in a desiccator within this temperature range is recommended to prevent degradation from moisture and light.

Q2: What is the recommended solvent for preparing a stock solution?

A: Dichloromethane (DCM) is a highly recommended solvent as this compound dissolves well in it[2][3]. Other organic solvents can also be used, but the dye generally has poor solubility in many common solvents[2]. It is advisable to test solubility in a small amount of your desired solvent before preparing a large stock solution.

Q3: Is this compound photostable?

A: Squarylium dyes are known for their excellent photostability[3][4]. However, like any fluorescent dye, prolonged exposure to high-intensity light can lead to photobleaching. It is best practice to protect solutions from unnecessary light exposure by using amber vials or covering containers with aluminum foil.

Q4: What are the typical excitation and emission wavelengths for this compound?

A: In dichloromethane, this compound has a maximum absorption (excitation) peak at approximately 630 nm and a maximum fluorescence emission peak around 650 nm[2][3]. These values can shift slightly depending on the solvent environment[5].

Q5: Is this dye suitable for use in aqueous buffers?